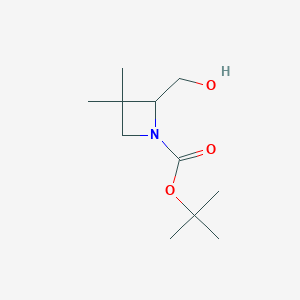

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl compounds often involves protection of hydroxyl groups, as described in the synthesis of tert-butyl dimethylsilyl ethers . These ethers are stable under various conditions, including in the presence of water or alcohol, and are resistant to hydrogenolysis and mild chemical reduction. The synthesis of chiral tert-butyl compounds, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, involves the use of L-alanine and resolution with dibenzoyltartaric acid . Another synthesis approach for tert-butyl compounds, specifically tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, includes acetonization, Boc protection, and N-methoxy-N-methyl amidation .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex and is often elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The crystal and molecular structure of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid was also determined by X-ray analysis, showing a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond .

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions, including acylation, annulation, and cyclization, as demonstrated by the synthesis of 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one using tert-butyl acetothioacetate . The tert-butyldimethylsilyl group is also used for the derivatization of carboxylic acids to facilitate their separation and quantitation by gas-liquid chromatography and mass spectral analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the tert-butyldimethylsilyl ethers are noted for their stability in various solvents and resistance to certain types of chemical reactions . The crystal structure analysis provides information on the density and space group of the compounds, which are important for understanding their physical properties . The tert-butyldimethylsilylated carboxylic acids display characteristic fragmentation patterns in mass spectrometry, which is crucial for their identification and quantification .

科学的研究の応用

1. Enantioselective Esterification

A study by Ishihara et al. (2008) demonstrated the use of tert-butyl alcohol in the kinetic resolution of racemic carboxylic acids through an L-histidine-derived sulfonamide-induced enantioselective esterification reaction. This process achieved high asymmetric induction, highlighting the compound's role in enantioselective synthesis (Ishihara et al., 2008).

2. Coupling Reagent for Immobilization

Laborde et al. (2008) described the use of di-tert-butyl dicarbonate as an efficient coupling reagent for anchoring diverse carboxylic acids to hydroxymethylated resins. This methodology proved effective for both aromatic and aliphatic acids, as well as Fmoc-protected amino acids (Laborde et al., 2008).

3. Structural Modification in Synthesis

Vorona et al. (2007) explored the structural modification of tert-butyl esters in the synthesis of certain compounds, demonstrating the versatility of tert-butyl esters in chemical synthesis (Vorona et al., 2007).

4. Enzymatic C-Demethylation

A study by Yoo et al. (2008) investigated the enzymatic C-demethylation of a novel compound, where a tert-butyl moiety played a crucial role in the metabolic pathway observed in rat liver microsomes (Yoo et al., 2008).

5. Intermediate in Biologically Active Compounds

Research by Zhao et al. (2017) highlighted the synthesis of tert-butyl carbamate as an important intermediate in the creation of biologically active compounds such as omisertinib (Zhao et al., 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h8,13H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTHVEPVLSXJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1CO)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003369.png)

![4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3003376.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B3003378.png)

![N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3003385.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3003386.png)

![6-[4-(6-Methylpyrazin-2-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003391.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)